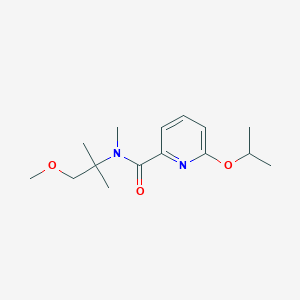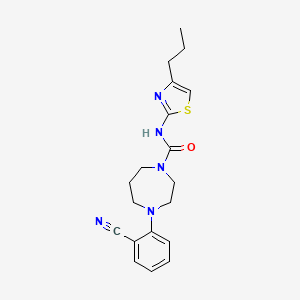![molecular formula C17H23N3O2 B6965034 5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B6965034.png)
5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine moiety, and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the phenoxy group: This step involves the nucleophilic substitution of a halogenated oxadiazole intermediate with a phenol derivative.
Attachment of the piperidine moiety: The final step includes the alkylation of the phenoxy group with a piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole
- 5-Ethyl-3-[[2-(4-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole
- 5-Ethyl-3-[[2-(3-ethylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
5-ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-17-18-16(19-22-17)12-21-15-9-5-4-8-14(15)20-10-6-7-13(2)11-20/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBRIMANPMTJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)COC2=CC=CC=C2N3CCCC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-cyclopropyl-N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6964951.png)

![1-[2-(2-Chloro-4-methoxyphenyl)ethyl]-3-(oxepan-4-yl)urea](/img/structure/B6964968.png)
![1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea](/img/structure/B6964974.png)

![6-amino-N-[[4-(diethylaminomethyl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B6964992.png)

![3-methyl-2-oxo-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1,3-benzoxazole-7-carboxamide](/img/structure/B6964995.png)

![2-Benzyl-4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine](/img/structure/B6965014.png)
![1-[3-[(4,5-Dimethoxy-2-phenylphenyl)methylamino]pyrrolidin-1-yl]-3-phenylpropan-1-one](/img/structure/B6965042.png)
![[3-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]-3-oxopropyl]urea](/img/structure/B6965048.png)
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2-methoxy-6-methylpyridin-3-yl)methanone](/img/structure/B6965053.png)
![4-Methyl-3-[3-oxo-3-[4-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]propyl]-1,3-thiazol-2-one](/img/structure/B6965055.png)
